2-(Chloromethyl)benzo[d]oxazole-7-acetic acid
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Overview
Description
2-(Chloromethyl)benzo[d]oxazole-7-acetic acid is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-7-acetic acid typically involves the reaction of 2-aminophenol with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, 2-(chloromethyl)-1H-benzo[d]imidazole, which is then cyclized to form the benzoxazole ring . The reaction conditions generally include refluxing the reactants in a suitable solvent such as chlorobenzene, with the addition of pyridine as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-7-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
2-(Chloromethyl)benzo[d]oxazole-7-acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-7-acetic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer activity involves the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: A closely related compound with similar chemical properties.
2-(Chloromethyl)-1H-benzo[d]imidazole: An intermediate in the synthesis of benzoxazole derivatives.
Benzo[d]oxazole-2-thiol: Another benzoxazole derivative with distinct biological activities.
Uniqueness
2-(Chloromethyl)benzo[d]oxazole-7-acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C10H8ClNO3 |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
2-[2-(chloromethyl)-1,3-benzoxazol-7-yl]acetic acid |
InChI |
InChI=1S/C10H8ClNO3/c11-5-8-12-7-3-1-2-6(4-9(13)14)10(7)15-8/h1-3H,4-5H2,(H,13,14) |
InChI Key |
BWMUXKRCAXPSPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)CCl)CC(=O)O |
Origin of Product |
United States |
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